3,5-Dichloro-3'-piperidinomethyl benzophenone
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step reactions starting from basic organic precursors. For instance, a three-step synthesis of a novel 4,5-dihydro-3H-spiro[1,5-benzoxazepine-2,4′-piperidine] scaffold is described, which starts from ortho-hydroxyacetophenone and N-benzylpiperidone . This indicates that similar scaffolds, such as 3,5-Dichloro-3'-piperidinomethyl benzophenone, may also be synthesized through multi-step processes involving the formation of intermediate compounds.
Molecular Structure Analysis
Structural studies of related compounds have been conducted using techniques like NOESY NMR and X-ray diffraction . These studies reveal the orientation of side chains and the overall conformation of the molecule. For example, the piperidine ring is often found in a chair conformation, which is a common stable structure for six-membered cyclic compounds .
Chemical Reactions Analysis
The reactivity of related compounds with various reagents has been explored. For instance, reactions of 3,4,5,6-Tetrachloro-1,2-benzoquinone with different substrates in the presence of piperidine have been studied, leading to various heterocyclic compounds . This suggests that 3,5-Dichloro-3'-piperidinomethyl benzophenone may also participate in diverse chemical reactions, potentially leading to the formation of heterocycles.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using spectroscopic techniques such as IR, 1H NMR, 13C NMR, and elemental analysis . These studies provide information on the conformation of the molecules, the orientation of substituents, and the presence of functional groups. For example, significant deshielding of protons due to the interaction with chlorine atoms has been observed, which could also be relevant for the analysis of 3,5-Dichloro-3'-piperidinomethyl benzophenone .
Scientific Research Applications
Environmental Impact and Transformation
- Benzophenones, including derivatives like 3,5-Dichloro-3'-piperidinomethyl benzophenone, are widely used as UV filters and have been frequently found in environmental matrices. A study highlights the transformation of benzophenones during the chlorination disinfection process in water treatment, revealing increased acute toxicity due to the formation of toxic by-products like 3,5-dichloro-benzophenone derivatives (Liu, Wei, Liu, & Du, 2016).
Stability and Toxicity in Water
- Research on the transformation of UV filters like benzophenone-3 in chlorinated water has identified the formation of chlorinated products, including 3,5-dichloro derivatives. These compounds exhibit different stability and toxicity profiles in water, impacting environmental and human health (Zhuang, Žabar, Grbović, Dolenc, Yao, Tišler, & Trebše, 2013).
Degradation and Ecological Effects
- The degradation and ecological effects of benzophenone derivatives, including 3,5-dichloro variants, have been studied, with findings indicating significant changes in aquatic ecosystems and potential human health impacts. These studies emphasize the need for careful management and treatment of such chemicals in environmental contexts (Guo, Lin, Xu, & Qi, 2016).
properties
IUPAC Name |
(3,5-dichlorophenyl)-[3-(piperidin-1-ylmethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19Cl2NO/c20-17-10-16(11-18(21)12-17)19(23)15-6-4-5-14(9-15)13-22-7-2-1-3-8-22/h4-6,9-12H,1-3,7-8,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDNFVHDAOOBCIF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19Cl2NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10643164 |
Source
|
Record name | (3,5-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
348.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Dichloro-3'-piperidinomethyl benzophenone | |
CAS RN |
898793-56-1 |
Source
|
Record name | Methanone, (3,5-dichlorophenyl)[3-(1-piperidinylmethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898793-56-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3,5-Dichlorophenyl){3-[(piperidin-1-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10643164 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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